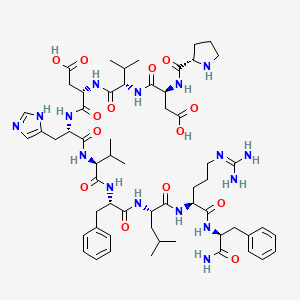

Pro-asp-val-asp-his-val-phe-leu-arg-phe-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It belongs to the FMRFamide-like family of neuropeptides, which are known to modulate the actions of various skeletal and visceral muscles in insects . SchistoFLRFamide has been shown to have significant effects on the heart and skeletal muscles of locusts, influencing both the amplitude and frequency of muscle contractions .

Preparation Methods

SchistoFLRFamide was originally isolated from the nervous system of Schistocerca gregaria using a combination of radioimmunoassay, high-performance liquid chromatography (HPLC), and bioassay . The synthetic peptide can be prepared using solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic peptide is then purified using HPLC to ensure its purity and bioactivity .

Chemical Reactions Analysis

SchistoFLRFamide undergoes various chemical reactions, primarily involving its interaction with receptors in the nervous system. It has been shown to inhibit spontaneous contractions of the locust heart and modulate contractions induced in the extensor tibiae muscle by stimulation of the slow excitatory motoneurone . The peptide exhibits a dose-dependent effect, with observable effects occurring at concentrations between 10^-9 and 10^-8 mol/L . The major products formed from these reactions include changes in muscle contraction amplitude and frequency .

Scientific Research Applications

SchistoFLRFamide has several scientific research applications, particularly in the fields of neurobiology and physiology. It is used to study the modulation of muscle contractions in insects and the role of neuropeptides in regulating physiological processes . The peptide has been shown to decrease the amplitude and frequency of myogenic contractions and reduce basal tension in locust oviduct muscle . Additionally, SchistoFLRFamide is used as a tool to investigate the distribution and function of FMRFamide-like neuropeptides in the nervous system .

Mechanism of Action

SchistoFLRFamide exerts its effects by binding to specific receptors in the nervous system, leading to changes in muscle contraction amplitude and frequency . The peptide acts as an inhibitory neuropeptide, decreasing the amplitude and frequency of myogenic contractions and reducing basal tension in visceral muscles . The exact molecular targets and pathways involved in its mechanism of action are still being investigated, but it is known to interact with receptors that modulate muscle contractions .

Comparison with Similar Compounds

SchistoFLRFamide is part of a subfamily of insect FMRFamide-related peptides that share the sequence X1DVX4HX6FLRFamide . Similar compounds include leucomyosuppressin (pQDVDHVFLRFamide) and other FMRFamide-related peptides such as TNRNFLRFamide and SDRNFLRFamide . These peptides exhibit similar modulatory effects on muscle contractions but differ in their amino acid sequences and specific physiological roles . SchistoFLRFamide is unique in its potent dose-dependent cardioinhibitory effect on the locust heart and its ability to modulate both skeletal and visceral muscle contractions .

Properties

Molecular Formula |

C59H86N16O14 |

|---|---|

Molecular Weight |

1243.4 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42-,43-,44-,47-,48-/m0/s1 |

InChI Key |

MXQCHKYVLFWFJG-SYQAEKSOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)

![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)